4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol . This compound is characterized by its bicyclic structure, which includes a 2-azabicyclo[2.2.1]heptane moiety attached to a 3-methylbenzonitrile group . It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile involves several steps. One common synthetic route includes the reaction of 3-methylbenzonitrile with a bicyclic amine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors in the body .
Comparison with Similar Compounds
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile can be compared with other similar compounds, such as:
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-benzonitrile: This compound lacks the methyl group on the benzene ring, which may affect its reactivity and biological activity.
3-Methylbenzonitrile: This simpler compound lacks the bicyclic structure, making it less complex and potentially less active in certain reactions.
2-Azabicyclo[2.2.1]heptane:
Properties
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-6-11(8-15)3-5-14(10)16-9-12-2-4-13(16)7-12/h3,5-6,12-13H,2,4,7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVMEZAXUCNDLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)N2CC3CCC2C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.